Technical Guide: 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Technical Guide: 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Part 1: Executive Summary & Chemical Profile
Strategic Significance
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol is a high-value heterocyclic building block bridging two critical pharmacophores: the 2-chlorothiazole moiety (ubiquitous in neonicotinoid agrochemicals like Thiamethoxam and Clothianidin) and the 4-hydroxypiperidine scaffold (a versatile solubilizing group in medicinal chemistry).[1]
Its primary utility lies in its dual reactivity: the secondary alcohol offers a handle for esterification or oxidation, while the 2-chloro position on the thiazole ring remains available for nucleophilic aromatic substitution (
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
| CAS Number | 939986-50-2 |
| Molecular Formula | |
| Molecular Weight | 232.73 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Predicted) | ~8.5 (Piperidine nitrogen) |
| LogP | ~0.8 - 1.2 (Estimated) |
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust industrial route involves the N-alkylation of 4-hydroxypiperidine using 2-chloro-5-(chloromethyl)thiazole.[1] This pathway is preferred over reductive amination due to the instability of the corresponding thiazole aldehyde and the commercial availability of the chloromethyl precursor.
Reaction Pathway Diagram (Graphviz)
Figure 1: Convergent synthesis pathway via nucleophilic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 10g batch of CAS 939986-50-2.
Reagents:
-
2-Chloro-5-(chloromethyl)thiazole (1.0 eq, 42.8 mmol)[1]
-
4-Hydroxypiperidine (1.1 eq, 47.1 mmol)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq, 85.6 mmol)[1] -
Acetonitrile (MeCN), HPLC grade (150 mL)[1]
-
Sodium Iodide (catalytic, 0.1 eq) – Optional, accelerates reaction via Finkelstein mechanism.[1]
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydroxypiperidine (4.76 g) and
(11.8 g) in Acetonitrile (100 mL). -
Activation: Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation/equilibration.
-
Addition: Dissolve 2-chloro-5-(chloromethyl)thiazole (7.20 g) in the remaining Acetonitrile (50 mL). Add this solution dropwise to the reaction flask over 20 minutes to prevent exotherms and bis-alkylation.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The starting chloride (
) should disappear, and the product spot ( ) should appear.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.
-
-
Purification:
-
Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Dry organic layer over
, filter, and concentrate.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]
-
Part 3: Quality Control & Characterization
Analytical Specifications
To ensure the integrity of the compound for research or formulation, the following metrics must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O + 0.1% TFA) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 233.0 ± 0.5 Da |
| Residual Solvents | GC-HS | < 5000 ppm (Class 3) |
| Water Content | Karl Fischer | < 1.0% w/w |
Spectral Interpretation (Simulated)
-
1H NMR (400 MHz, DMSO-d6):
Part 4: Applications & Mechanism of Action
Agrochemical Relevance
This compound is structurally related to the Neonicotinoid class of insecticides.[3] The 2-chlorothiazole moiety mimics the chloropyridine ring found in Imidacloprid, binding to the nicotinic acetylcholine receptor (nAChR) in insects.
-
Use Case: It serves as a metabolite standard for environmental monitoring of Thiamethoxam/Clothianidin or as a precursor for novel fungicide synthesis (e.g., Bayer CropScience patents).
Medicinal Chemistry Utility
In drug discovery, the 2-chlorothiazole is a "privileged scaffold."
-
Reactivity: The Chlorine atom at position 2 is susceptible to displacement by amines or thiols, allowing the synthesis of complex libraries.
-
Solubility: The piperidin-4-ol tail improves the LogD and metabolic stability (microsomal clearance) compared to a flat aromatic ring.[1]
Biological Interaction Flow
Figure 2: Simplified pharmacophore interaction model.[1]
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H412: Harmful to aquatic life with long-lasting effects (Due to neonicotinoid structural relation).
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Waste Disposal: Do not release into drains. Dispose of as halogenated organic waste.
References
-
Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link
-
Bayer CropScience AG. (2011).[5] Thiazolylpiperidine derivatives as fungicide.[5] Patent EP-2272846-A1.[1][5] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 939986-50-2.[1] PubChem.[5][6][7] Link
- Jeschke, P. (2016). Propensity of neonicotinoids to form specific metabolites. Journal of Agricultural and Food Chemistry.
-
Fisher Scientific. (2025). Safety Data Sheet: Heterocyclic Building Blocks.Link
Sources
- 1. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride [myskinrecipes.com]
- 4. fishersci.com [fishersci.com]
- 5. Thiazolylpiperidine derivatives as fungicide - Patent EP-2272846-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-1-(2-Chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]
